molecular formula C12H14ClNO3 B1308966 (4-Chloro-phenyl)-morpholin-4-yl-acetic acid CAS No. 876715-47-8

(4-Chloro-phenyl)-morpholin-4-yl-acetic acid

Cat. No. B1308966
CAS RN: 876715-47-8
M. Wt: 255.7 g/mol
InChI Key: JPMCHPNNLFZQMS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of morpholine derivatives often involves multi-step reactions with careful selection of starting materials and reagents. For instance, a novel morpholinomethyl derivative was synthesized and structurally elucidated using various spectroscopic techniques . Similarly, a chloro-phenyl morpholine derivative was synthesized through a condensation reaction, followed by cyclization . These methods suggest that the synthesis of 4-Chloro-phenyl-morpholin-4-yl-acetic acid would likely involve a targeted functionalization of the morpholine ring and the introduction of the chloro-phenyl group through a suitable electrophilic aromatic substitution or coupling reaction.

Molecular Structure Analysis

X-ray crystallography is a common technique for determining the molecular structure of synthesized compounds. For example, the crystal structure of a chloro-phenyl morpholine derivative was determined, providing insights into the dihedral angles between different rings and the morpholine moiety . This information is crucial for understanding the three-dimensional conformation of such molecules, which can affect their reactivity and interactions with other molecules.

Chemical Reactions Analysis

Morpholine derivatives can participate in various chemical reactions. Acid-catalyzed oligomerization has been observed with morpholine and benzylideneanilines, leading to the formation of complex heterocyclic structures . Additionally, coupling reactions have been employed to synthesize azo derivatives of morpholine . These studies indicate that 4-Chloro-phenyl-morpholin-4-yl-acetic acid could potentially undergo similar reactions, depending on the reaction conditions and the presence of suitable reaction partners.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives can be influenced by their molecular structure. For instance, the nonlinear optical properties of a morpholinomethyl derivative were explored, and its hyperpolarizability was calculated, suggesting potential applications in NLO materials . The crystal structures and hydrogen bonding patterns of morpholinium salts of phenoxyacetic acid analogs have been studied, revealing one-dimensional hydrogen-bonded chain polymers and cyclic hydrogen-bonded heterotetramers . These findings highlight the importance of intermolecular interactions in determining the physical properties of such compounds. The thermal behavior and thermodynamic properties of morpholine derivatives can also be analyzed to predict their stability and reactivity under different temperature conditions .

Scientific Research Applications

X-ray Structural Analysis

A study by Lin, Henderson, and Nicholson (2015) detailed the reaction of a morpholine amide derivative with mercury(II) acetate and lithium chloride, leading to chloromercuration at the ortho position on the phenyl ring. This study, characterized by ESI mass spectrometry and X-ray structure determination, contributes to the understanding of the structural properties of such compounds (C. Y. Lin, W. Henderson, & B. K. Nicholson, 2015).

Antimicrobial Activity

Jayadevappa et al. (2012) synthesized a new class of potential biologically active 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides from hydroxyphenylacetic acid. These compounds showed superior in vitro antimicrobial activity compared to standard drugs in disc agar diffusion technique testing (H. Jayadevappa, G. Nagendrappa, S. Umesh, & S. Chandrashekar, 2012).

Catalytic and DNA Cleavage Activities

A study by Chakraborty et al. (2014) on zinc(II) complexes with Schiff-base ligands derived from morpholine explored their catalytic activities and DNA cleavage potential. The complexes demonstrated significant bio-relevant catalytic activities and DNA cleavage activities, suggesting potential applications in biomedicine (Prateeti Chakraborty et al., 2014).

Molluscicidal Agent Evaluation

Research by Duan et al. (2014) into a 5-chlorosalicylic acid derivative incorporating a morpholine moiety demonstrated good molluscicidal effects. This study indicates potential applications in pest control and agricultural chemistry (Duan et al., 2014).

Corrosion Inhibition

Nasser and Sathiq (2016) investigated the inhibition efficiency of N-[morpholin-4-yl(phenyl)methyl]acetamide on mild steel in hydrochloric acid, demonstrating its potential as a corrosion inhibitor. This has implications for materials science, particularly in protecting metals from corrosion (A. Nasser & M. A. Sathiq, 2016).

Future Directions

The future directions for research on “(4-Chloro-phenyl)-morpholin-4-yl-acetic acid” would depend on the outcomes of current studies and the specific areas of interest in the scientific community. As it’s used in proteomics research , it could potentially be involved in studies related to protein structure, function, and interactions.

Mechanism of Action

Target of Action

The primary target of 4-Chlorophenylacetic acid It has been studied for its potential anticancer properties

Mode of Action

The mode of action involves the interaction of 4-Chlorophenylacetic acid with its putative targets. Unfortunately, detailed information on this interaction remains limited. Nevertheless, we can explore potential scenarios:

Pharmacokinetics (ADME Properties)

The pharmacokinetic properties of 4-Chlorophenylacetic acid include:

These properties affect its bioavailability and therapeutic efficacy.

Action Environment

Environmental factors, such as pH, temperature, and microbial activity, can influence the stability and efficacy of 4-Chlorophenylacetic acid. For instance, microbial degradation occurs under specific conditions.

Biochemical Analysis

Biochemical Properties

(4-Chloro-phenyl)-morpholin-4-yl-acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative degradation processes, such as those found in the bacterium Ralstonia eutropha

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to bind to specific proteins and enzymes is key to its mechanism of action, influencing various biochemical pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, while higher doses could lead to toxicity or adverse effects. Understanding the dosage thresholds and potential toxic effects is essential for its safe and effective use in research and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. It interacts with transporters and binding proteins that facilitate its movement and localization within the cell. These interactions influence its accumulation and overall effectiveness in biochemical processes .

properties

IUPAC Name

2-(4-chlorophenyl)-2-morpholin-4-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c13-10-3-1-9(2-4-10)11(12(15)16)14-5-7-17-8-6-14/h1-4,11H,5-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMCHPNNLFZQMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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